N-(1-benzylsulfonylpiperidin-4-yl)-4-methyl-1,3-oxazole-5-carboxamide
Description
N-(1-benzylsulfonylpiperidin-4-yl)-4-methyl-1,3-oxazole-5-carboxamide is a complex organic compound that features a piperidine ring, a benzylsulfonyl group, and an oxazole ring
Properties
IUPAC Name |
N-(1-benzylsulfonylpiperidin-4-yl)-4-methyl-1,3-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-13-16(24-12-18-13)17(21)19-15-7-9-20(10-8-15)25(22,23)11-14-5-3-2-4-6-14/h2-6,12,15H,7-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZZTQDCZLYRCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)NC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylsulfonylpiperidin-4-yl)-4-methyl-1,3-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of benzaldehyde with malononitrile and ammonium acetate to form a piperidine intermediate . This intermediate is then subjected to sulfonylation using benzylsulfonyl chloride under basic conditions to introduce the benzylsulfonyl group.
The next step involves the formation of the oxazole ring, which can be achieved through a cyclization reaction. The piperidine intermediate is reacted with an appropriate oxazole precursor, such as 4-methyl-1,3-oxazole-5-carboxylic acid, under dehydrating conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylsulfonylpiperidin-4-yl)-4-methyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-benzylsulfonylpiperidin-4-yl)-4-methyl-1,3-oxazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-benzylsulfonylpiperidin-4-yl)-4-methyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl)benzamide: Similar structure but lacks the oxazole ring.
N-(benzylsulfonyl)piperidine: Similar structure but lacks the oxazole and carboxamide groups.
4-methyl-1,3-oxazole-5-carboxamide: Contains the oxazole ring but lacks the piperidine and benzylsulfonyl groups.
Uniqueness
N-(1-benzylsulfonylpiperidin-4-yl)-4-methyl-1,3-oxazole-5-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the piperidine ring, benzylsulfonyl group, and oxazole ring allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
